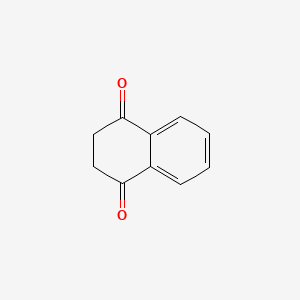

2,3-Dihydro-1,4-naphthoquinone

Description

Overview of Naphthoquinones as a Class of Organic Compounds

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). Their structure features a naphthalene backbone fused to a quinone ring. This arrangement can result in different isomers, such as 1,2- and 1,4-naphthoquinone (B94277), with the latter being more common. numberanalytics.com The quinone moiety, a planar and unsaturated ring with two ketone groups, is central to the chemical reactivity and biological properties of these compounds. numberanalytics.com

Natural Abundance and Sources of Naphthoquinone Scaffolds

Naphthoquinones are widely distributed in the natural world, serving as secondary metabolites in a variety of organisms. researchgate.netresearchgate.net They are found in numerous plant families, including Juglandaceae (walnut trees), Bignoniaceae, and Ebenaceae (ebony trees). numberanalytics.comresearchgate.net Well-known examples from the plant kingdom include juglone, lawsone, and shikonin. researchgate.net Beyond the plant kingdom, certain fungi, such as Fusarium and Aspergillus, and some bacteria, like Streptomyces, are also known to produce naphthoquinones. numberanalytics.com These compounds have also been identified in various algae and even some animals. researchgate.net

Table 1: Natural Sources of Naphthoquinones

| Source Kingdom | Examples of Genera/Families |

| Plants | Juglandaceae, Bignoniaceae, Ebenaceae, Droseraceae, Plumbaginaceae, Boraginaceae |

| Fungi | Fusarium, Aspergillus |

| Bacteria | Streptomyces |

| Algae | Various species |

Broad Spectrum of Biological Activities of Naphthoquinone Derivatives

The unique chemical structure of naphthoquinones underpins their diverse range of biological activities. rjptonline.orgmdpi.com These compounds are known to interact with numerous biological systems, leading to a wide array of pharmacological effects. researchgate.netrjptonline.org Historically, they have been used in traditional medicine for their therapeutic properties. numberanalytics.com

Extensive research has demonstrated that naphthoquinone derivatives possess a broad spectrum of activities, including:

Antimicrobial: Effective against various bacteria and fungi. rjptonline.orgmdpi.com

Antiviral: Showing activity against a range of viruses. researchgate.net

Anticancer: Exhibiting cytotoxic effects against different cancer cell lines. rjptonline.orgmdpi.com

Anti-inflammatory: Demonstrating the ability to reduce inflammation. researchgate.netmdpi.com

Antiparasitic: Active against parasites such as those causing Chagas disease and leishmaniasis. scielo.org.cobohrium.com

Antioxidant: Capable of scavenging free radicals. rjptonline.org

The mechanism of action for these activities is often linked to the redox properties of the quinone ring, which can generate reactive oxygen species and interact with biological molecules like proteins and DNA. mdpi.commdpi.com

Fundamentals of 2,3-Dihydro-1,4-naphthoquinone

Structural Relationship to 1,4-Naphthoquinone

This compound, also known by its IUPAC name 2,3-dihydronaphthalene-1,4-dione, is a direct derivative of 1,4-naphthoquinone. nih.gov The key structural difference lies in the hydrogenation of the double bond at the 2 and 3 positions of the quinone ring. This saturation of the C2-C3 bond results in a partially saturated naphthalene system, where the fundamental quinone character, defined by the 1,4-dicarbonyl arrangement, is maintained.

The molecular formula of this compound is C₁₀H₈O₂, with a molecular weight of approximately 160.17 g/mol . nih.gov This structural modification of adding two hydrogen atoms fundamentally alters the electronic distribution and introduces greater conformational flexibility compared to the planar, fully aromatic system of 1,4-naphthoquinone.

Table 2: Comparison of 1,4-Naphthoquinone and this compound

| Feature | 1,4-Naphthoquinone | This compound |

| Molecular Formula | C₁₀H₆O₂ | C₁₀H₈O₂ |

| Molecular Weight | ~158.15 g/mol | ~160.17 g/mol |

| C2-C3 Bond | Unsaturated (double bond) | Saturated (single bond) |

| Ring System | Fully aromatic quinone | Partially saturated quinone |

| Conformational Flexibility | Planar and rigid | More flexible |

Unique Electronic and Redox Characteristics within the Dihydro Naphthoquinone System

The hydrogenation at the 2,3-positions significantly influences the electronic and redox properties of the molecule. While 1,4-naphthoquinone and its derivatives are known for their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species, the dihydro form exhibits a different redox behavior. mdpi.com

The presence of the saturated ethyl bridge in this compound alters the electron distribution within the quinone system. This modification affects its reduction potential and the stability of the resulting semiquinone radical. The redox properties are central to its mechanism of action in biological systems, where it can act as a redox mediator. The dihydro form's two-electron reduction pathway is thought to minimize toxic redox cycling compared to the one-electron reduction pathway often seen with 1,4-naphthoquinone, potentially leading to reduced oxidative stress in a biological context. The preserved 1,4-dicarbonyl arrangement ensures that the essential quinone functionality responsible for its redox activity is maintained, albeit with modified characteristics.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGGJMFMHQHTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467177 | |

| Record name | 2,3-Dihydro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21545-31-3 | |

| Record name | 2,3-Dihydro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 1,4 Naphthoquinone and Its Derivatives

Preparation Routes for 2,3-Dihydro-1,4-naphthoquinone

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the manipulation of 1,4-Naphthoquinone (B94277) or through cyclization reactions.

Catalytic Hydrogenation of 1,4-Naphthoquinone

Catalytic hydrogenation represents a primary and industrially scalable method for the synthesis of this compound. This process involves the selective reduction of the 2,3-double bond of 1,4-Naphthoquinone in the presence of a catalyst and hydrogen gas.

The general mechanism for heterogeneous catalytic hydrogenation involves the following steps:

Adsorption of the alkene (1,4-Naphthoquinone) and dissociation of hydrogen molecules on the catalyst surface. wikipedia.orglibretexts.org

Stepwise addition of hydrogen atoms to the carbon atoms of the double bond. wikipedia.org

Desorption of the resulting saturated product from the catalyst surface. wikipedia.org

Various metal catalysts are effective for this transformation, including palladium, platinum, and nickel. wikipedia.orglibretexts.org A notable example is the use of Wilkinson's catalyst (a homogeneous catalyst), which has been reported to yield this compound from 1,4-Naphthoquinone in a 70% yield. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, avoiding over-reduction to the corresponding hydroquinone (B1673460) or further reduction of the aromatic ring.

Chemical Reduction Strategies for 1,4-Naphthoquinone

Selective chemical reduction provides an alternative route to this compound. This approach utilizes chemical reducing agents to selectively reduce the carbon-carbon double bond of the quinone ring system.

Common hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents for carbonyl groups. youtube.comlibretexts.orgmasterorganicchemistry.com While they are typically used to reduce aldehydes and ketones to alcohols, their application in the reduction of α,β-unsaturated systems can be tailored. chemistrysteps.comyoutube.com The reduction of tetralin-1,4-dione (this compound) with reagents like NaBH₄, LiAlH₄, and borane (B79455) (BH₃) has been explored, leading to the formation of the corresponding diols. beilstein-journals.org These reactions proceed via the nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.orgyoutube.com

The choice of reducing agent and reaction conditions allows for control over the extent of reduction. For instance, while strong reducing agents might lead to the reduction of the carbonyl groups, milder or more selective conditions can favor the reduction of the C=C double bond.

Oxidative Cyclization Approaches

Oxidative cyclization methods offer a pathway to construct the dihydronaphthoquinone core from non-naphthoquinone precursors. These methods often involve the formation of new carbon-carbon or carbon-oxygen bonds through an oxidative process.

One such strategy involves the intramolecular oxidative cyclization of (o-alkynyl)arylketones, catalyzed by a CuI/Cu(OTf)₂/DMSO system, to produce functionalized 1,4-naphthoquinones. researchgate.net While this produces the fully aromatic quinone, related strategies can be envisioned for the synthesis of the dihydro variant. Another approach is the DDQ-catalyzed oxidative C(sp³)–H functionalization of aryltetralins followed by chemoselective oxidative demethylation to access dihydronaphthoquinones. acs.org

Mechanistic Studies of Chemical Reactivity

The chemical reactivity of this compound is characterized by its potential for both oxidation to the aromatic naphthoquinone system and further reduction of its carbonyl groups.

Oxidation Pathways to Aromatic Naphthoquinones

This compound can be oxidized to its aromatic counterpart, 1,4-Naphthoquinone. This transformation involves the removal of two hydrogen atoms from the saturated portion of the ring, leading to the formation of a conjugated double bond and the stable aromatic quinone system.

One-pot syntheses starting from hydroquinone and a diene can proceed through a Diels-Alder reaction to form a tetrahydro-1,4-naphthoquinone intermediate, which is then oxidized to a dihydro-1,4-naphthoquinone, and subsequently to the final 1,4-naphthoquinone product. scirp.org This final oxidation step highlights the thermodynamic driving force towards the formation of the aromatic system. The redox chemistry of naphthoquinones in general involves the formation of semiquinone and hydroquinone species through electron transfer processes. unav.edu

Further Reduction to Tetrahydro-1,4-naphthoquinones

The carbonyl groups of this compound (tetralin-1,4-dione) are susceptible to reduction, leading to the formation of the corresponding 1,4-diols (tetrahydro-1,4-naphthoquinones). The stereochemical outcome of this reduction is of significant interest.

The reduction of tetralin-1,4-dione with various reducing agents affords a mixture of the cis- and trans-diastereoisomeric diols. beilstein-journals.org The diastereoselectivity of this reduction is dependent on the reducing agent used. For example, reduction with NaBH₄ or BH₃·THF provides high yields of the diols but with low diastereoselectivity, slightly favoring the cis-isomer. beilstein-journals.org

| Entry | Reducing Agent | Solvent | Ratio (cis:trans) | Yield (%) |

| 1 | NaBH₄ | MeOH | 60:40 | 98 |

| 2 | LiAlH₄ | THF | 44:56 | 76 |

| 3 | LiBEt₃H | THF | 95:5 | 95 |

| 4 | BH₃·THF | THF | 57:43 | 92 |

| Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.org |

Furthermore, highly enantioselective reductions of tetralin-1,4-dione have been achieved using Corey-Bakshi-Shibata (CBS) catalysts, yielding the trans-diol in high yield and excellent enantiomeric excess. beilstein-journals.org This demonstrates the potential for asymmetric synthesis of chiral tetralin-1,4-diols starting from the achiral diketone.

Nucleophilic Substitution Reactions at the Dihydro Naphthoquinone Core

The 1,4-naphthoquinone core, particularly in its 2,3-dihalo-substituted form, is highly susceptible to nucleophilic attack at the C-2 and C-3 positions. semanticscholar.orgresearchgate.net This reactivity is the foundation for synthesizing a vast array of derivatives. The electron-withdrawing nature of the carbonyl groups makes the vinylic carbons electrophilic, facilitating the displacement of halide ions by various nucleophiles. semanticscholar.org These reactions can be controlled to achieve either mono- or di-substituted products, depending on the reaction conditions and the nature of the nucleophile. semanticscholar.orgresearchgate.net

Reactions with Nitrogen-Containing Nucleophiles

Nitrogen nucleophiles, including primary and secondary amines, hydrazines, and various nitrogen-containing heterocycles, readily react with 2,3-dihalo-1,4-naphthoquinones. semanticscholar.orgresearchgate.netmdpi.com These reactions are pivotal for introducing nitrogenous functional groups and for constructing complex heterocyclic systems fused to the naphthoquinone framework.

The synthesis of amino-substituted 1,4-naphthoquinones is a common transformation, typically achieved by reacting 2,3-dichloro-1,4-naphthoquinone with a variety of amines. asianpubs.orgscienceopen.com The reaction can proceed to give mono- or di-substituted products. For instance, reacting 2,3-dichloro-1,4-naphthoquinone with anilines can yield 2-anilino-3-chloro-1,4-naphthoquinones. scienceopen.com These intermediates can then undergo further substitution. Palladium-catalyzed Buchwald-Hartwig amination has also been effectively used to create 2,3-diamino substituted-1,4-naphthoquinones from the corresponding 2-anilino-3-chloro derivatives. semanticscholar.org

The reaction conditions, such as solvent and base, play a crucial role in the outcome. Reactions are often carried out in solvents like ethanol (B145695), sometimes in the presence of a base such as sodium acetate (B1210297) or potassium carbonate to neutralize the liberated HCl. scienceopen.comnih.gov The reaction of 2,3-dichloro-1,4-naphthoquinone with ω-amino carboxylic acids, for example, results in the substitution of only one chlorine atom to produce N-quinonyl amino acids. semanticscholar.org Similarly, various secondary heterocyclic amines like morpholine (B109124) and piperidine (B6355638) have been used to create monosubstituted products in high yields. semanticscholar.org

| Reactant 1 | Reactant 2 (Nucleophile) | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | o-Toluidine | K₂CO₃, 130 min | 2-Chloro-3-(o-tolylamino)-1,4-naphthoquinone | 80% | scienceopen.com |

| 2,3-Dichloro-1,4-naphthoquinone | 4-Amino-benzoic acid methyl ester | CH₃COONa, 50% Ethanol, Reflux, 12h | 2-Chloro-3-(4-(methoxycarbonyl)phenylamino)-1,4-naphthoquinone | High | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | N,N-dimethylethylenediamine | Benzene (B151609) | 2-Chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione | 93% | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | Morpholine | Water, 50°C | 2-Chloro-3-morpholino-1,4-naphthoquinone | 98-100% | semanticscholar.org |

The versatility of the naphthoquinone core allows for its fusion with various heterocyclic systems, a strategy widely employed to generate compounds with significant biological potential.

Triazoles: Naphthoquinone-triazole hybrids can be synthesized from 2,3-dichloro-1,4-naphthoquinone. One approach involves the reaction with 4-amino-5-(heteryl)-2,4-dihydro- asianpubs.orgCurrent time information in Bangalore, IN.asianpubs.orgtriazole-3-thiones. Depending on the solvent, either N-acylation or S-acylation products can be selectively formed. ijpsonline.comijpsonline.com For example, using toluene (B28343) as a solvent leads to N-substitution, while alcohols favor S-substitution. ijpsonline.comresearchgate.net The reaction of 2,3-dichloro-1,4-naphthoquinone with sodium azide (B81097) in acetic acid can also lead to the formation of azido-naphthoquinone intermediates, which can be further cyclized. semanticscholar.org

Imidazoles: Naphtho[2,3-d]imidazole-4,9-diones are synthesized through several routes. A common method involves the reaction of 2,3-diamino-1,4-naphthoquinone with various aldehydes in a solvent like DMSO, which yields the corresponding 2-substituted-1H-naphtho[2,3-d]imidazole-4,9-diones. researchgate.net Another pathway starts with 2,3-dichloro-1,4-naphthoquinone, which reacts with primary amines to form a 2-amino-3-chloro derivative. This can be further reacted with another amine and then cyclized under acidic or basic conditions to form the imidazole (B134444) ring. semanticscholar.orgscribd.com One-pot syntheses have also been developed, for instance, by reacting 2,3-dichloro-1,4-naphthoquinone with benzamidines in water using micelles as a catalyst to produce naphtho[2,3-d]imidazoles in excellent yields. researchgate.net

Indoles: Indole-fused naphthoquinones, or benzo[f]indole-4,9-diones, can be prepared through multicomponent reactions. One such method involves the reaction of 2,3-dichloro-1,4-naphthoquinone and malononitrile (B47326) in the presence of ammonium (B1175870) acetate, which leads to the formation of 2-amino-4,9-dioxo-4,9-dihydro-1H-benzo[f]indole-3-carbonitrile. asianpubs.org Lewis acid-catalyzed C-H activation provides another modern approach, where 1,4-naphthoquinones react directly with indole (B1671886) derivatives at the C-3 position in the presence of catalysts like B(C₆F₅)₃ in water. nih.gov

Quinoline Derivatives: Quinolinequinones can be synthesized from 2,3-dichloro-1,4-naphthoquinone. A one-pot reaction with 2-arylidenemalononitriles and ammonium acetate in refluxing ethanol yields benzo[g]quinoline-3-carbonitrile derivatives. asianpubs.org These reactions demonstrate the utility of the naphthoquinone scaffold in building complex, polycyclic aromatic systems.

| Starting Material | Reagents | Conditions | Heterocyclic Product | Source |

|---|---|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | 4-Amino-5-(2-methyl-furan-3-yl)- asianpubs.orgCurrent time information in Bangalore, IN.asianpubs.orgtriazole-3-thione, Et₃N | Toluene, 80°C, 4h | 2-Chloro-3-{[3-(2-methylfuran-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]amino}naphthalene-1,4-dione | ijpsonline.com |

| 2,3-Diamino-1,4-naphthoquinone | Aromatic aldehydes (e.g., Benzaldehyde) | DMSO, 70°C | 2-Aryl-1H-naphtho[2,3-d]imidazole-4,9-diones | researchgate.net |

| 2,3-Dichloro-1,4-naphthoquinone | Malononitrile, Ammonium acetate | Ethanol, Reflux, 5h | 2-Amino-4,9-dioxo-4,9-dihydro-1H-benzo[f]indole-3-carbonitrile | asianpubs.org |

| 2,3-Dichloro-1,4-naphthoquinone | 2-Arylidenemalononitrile, Ammonium acetate | Ethanol, Reflux, 4-7h | 2-Amino-4-aryl-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-3-carbonitrile | asianpubs.org |

Reactions with Sulfur-Containing Nucleophiles

Sulfur nucleophiles, such as thiols and dithiocarbamates, are effective reagents for the functionalization of the 1,4-naphthoquinone core, leading to a variety of sulfur-containing derivatives. researchgate.nettandfonline.com

The reaction of 2,3-dichloro-1,4-naphthoquinone with thiols (R-SH) readily produces S-substituted naphthoquinones. researchgate.netasianpubs.org These reactions often proceed stepwise, allowing for the isolation of monosubstituted (2-chloro-3-thio) or disubstituted (2,3-dithio) products. tandfonline.com For example, reacting 2-chloro-3-(phenylamino)-naphthalene-1,4-dione with hexadecanethiol yields a mixed N,S-disubstituted naphthoquinone. tandfonline.com The reaction conditions can be tuned; for instance, using an ethanolic solution of sodium carbonate can lead to the substitution of a chlorine atom by an ethoxy group from the solvent in addition to the thiol. researchgate.net

The synthesis of sulfur-containing heterocycles fused to the naphthoquinone ring is a key strategy for creating novel molecular architectures. One example is the formation of naphtho[2,3-d]thiazole (B11907443) derivatives. These can be prepared by reacting 2-chloro-3-(2-arylhydrazinyl)naphthalene-1,4-diones with carbon disulfide in pyridine (B92270), which after cyclization, yields 3-arylamino-2-thioxo-2,3-dihydronaphtho[2,3-d]thiazole-4,9-diones. asianpubs.org Another significant class of compounds, thiopyrano[2,3-d]thiazoles, can be synthesized via a hetero-Diels-Alder reaction. In this approach, 1,4-naphthoquinone acts as a dienophile, reacting with heterodienes like 5-alkyl/arylallylidene-4-thioxo-2-thiazolidinones to form complex polycyclic systems such as 3,5,10,11-tetrahydro-2H-benzo mdpi.comnih.govthiochromeno[2,3-d] semanticscholar.orgCurrent time information in Bangalore, IN.thiazole-2,5,10-triones. mdpi.com

Reactions with Oxygen-Containing Nucleophiles (e.g., Alkoxy, Epoxy Derivatives)

The reactivity of this compound and its derivatives with oxygen-containing nucleophiles is a cornerstone for the synthesis of a diverse array of functionalized compounds. The epoxide ring in 2,3-epoxy-2,3-dihydro-1,4-naphthoquinone is a key electrophilic site, susceptible to ring-opening reactions by various nucleophiles. hilarispublisher.com These reactions are pivotal as they serve as a gateway to a multitude of oxygenated naphthoquinone derivatives. hilarispublisher.com

The synthesis of 2-alkoxy-1,4-naphthoquinone derivatives has been a subject of interest due to their potential biological activities. jst.go.jpnih.gov For instance, the replacement of the hydroxyl group in lawsone (2-hydroxy-1,4-naphthoquinone) with an alkoxy group is a significant modification. mdpi.com A series of 2-alkoxy derivatives of 1,4-naphthoquinone have been prepared and evaluated for various biological activities. jst.go.jpnih.gov Among these, 2-propoxy-1,4-naphthoquinone and 2-butoxy-1,4-naphthoquinone have demonstrated notable inhibitory effects on neutrophil superoxide (B77818) anion formation. jst.go.jpnih.gov

The reaction of 2,3-dichloro-1,4-naphthoquinone with oxygen nucleophiles is a common strategy. semanticscholar.orgnih.gov For example, its reaction with diols in the presence of a base like triethylamine (B128534) can yield fused crown ethers. semanticscholar.org Similarly, nucleophilic substitution with catechols in the presence of pyridine leads to the formation of corresponding ether derivatives. semanticscholar.org Water can also promote chemoselective nucleophilic substitution reactions of 1,4-quinones with oxygen nucleophiles in aqueous micelles. jst.go.jp

The epoxidation of 1,4-naphthoquinone derivatives is a crucial step in creating versatile intermediates like 2,3-epoxy-2,3-dihydro-1,4-naphthoquinone. ontosight.airesearchgate.net This can be achieved using reagents like sodium hypochlorite. researchgate.net The resulting epoxides can then undergo ring-opening reactions. For example, the reaction of 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone with various nucleophiles, including oxygen-based ones, has been performed in both organic and aqueous solvents. hilarispublisher.com

Reactions with Carbon Nucleophiles (e.g., Active Methylene (B1212753) Compounds)

The reaction of this compound derivatives with carbon nucleophiles, particularly active methylene compounds, provides a powerful tool for carbon-carbon bond formation and the synthesis of complex molecular architectures. hilarispublisher.com The electrophilic nature of the quinone ring facilitates additions from stabilized carbanions.

A significant example is the reaction of 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone with active methylene compounds such as malononitrile, ethyl cyanoacetate (B8463686), diethyl malonate, ethyl acetoacetate, and acetylacetone (B45752) in the presence of a base like sodium ethoxide. hilarispublisher.com These reactions lead to the formation of 2-hydroxy-3-substituted-1,4-naphthoquinone derivatives. hilarispublisher.com The mechanism involves the opening of the epoxide ring by the nucleophilic attack of the active methylene compound. hilarispublisher.com

Similarly, 2,3-dichloro-1,4-naphthoquinone readily reacts with active methylene compounds. umd.edu The reaction of 2-chloro-3-methyl-1,4-naphthoquinone with the anion of ethyl cyanoacetate results in the formation of fused-ring cyclopropane (B1198618) compounds. rsc.org

The following table summarizes the reaction of 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone with various active methylene compounds:

| Active Methylene Compound | Product |

| Malononitrile | 2-Hydroxy-3-(dicyanomethyl)-1,4-naphthoquinone |

| Ethyl cyanoacetate | 2-Hydroxy-3-(cyano(ethoxycarbonyl)methyl)-1,4-naphthoquinone |

| Diethyl malonate | 2-Hydroxy-3-(di(ethoxycarbonyl)methyl)-1,4-naphthoquinone |

| Ethyl acetoacetate | 2-Hydroxy-3-(acetyl(ethoxycarbonyl)methyl)-1,4-naphthoquinone |

| Acetylacetone | 2-Hydroxy-3-(diacetylmethyl)-1,4-naphthoquinone |

Table based on data from Berghot et al. (2014). hilarispublisher.com

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a highly efficient strategy for the construction of polycyclic systems based on the 1,4-naphthoquinone framework. beilstein-journals.orgnih.gov 1,4-Naphthoquinones act as potent dienophiles in these reactions, leading to the formation of new six-membered rings. beilstein-journals.orgnih.gov

The Diels-Alder reaction of 1,4-naphthoquinone with various dienes is a well-established method. For example, the reaction with cyclopentadiene (B3395910) can be slow but ultimately yields the expected cycloadduct. google.com The regioselectivity and stereoselectivity of these reactions are often influenced by the substituents on both the dienophile and the diene. rsc.orgacs.org For instance, the reaction of 5-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyloxy)-1,4-naphthoquinone with cyclopentadiene gives a single cycloadduct with high stereoselectivity. rsc.org

[3+2] cycloaddition reactions are also a valuable tool for synthesizing five-membered heterocyclic rings fused to the naphthoquinone core. beilstein-journals.orgmdpi.comrsc.org These reactions often involve the in-situ generation of reactive intermediates like nitrile imines or ylides. For example, N-aryl nitrile imines react with 1,4-quinones to yield fused pyrazole (B372694) derivatives. beilstein-journals.org Similarly, pyridazinium and phthalazinium ylides undergo [3+2] cycloaddition with 1,4-naphthoquinone to form polycyclic dihydrobenzo[f]pyridazino[6,1-a]isoindoles. mdpi.com

Photoinduced cycloadditions offer another avenue for the synthesis of novel derivatives. The [2+2] photocycloaddition of 1,4-naphthoquinone with alkenes can produce cyclobutane (B1203170) adducts. mdpi.com Furthermore, photo-induced cycloaddition of 2,3-epoxy-1,4-naphthoquinones with olefins can generate complex polycyclic structures. rsc.org

Condensation and Photo-induced Reactions

Condensation reactions involving this compound and its derivatives are crucial for the synthesis of various heterocyclic and polycyclic compounds. semanticscholar.orgrsc.org These reactions often involve the reaction of the quinone moiety with bifunctional reagents. For instance, intramolecular aldol-type condensation of 2-(acetonyl)-3-acyljuglone derivatives under basic conditions can lead to the formation of 1,6- and/or 1,8-dihydroxyanthraquinones. rsc.org The reaction conditions can influence the regioselectivity of the cyclization. rsc.org

Photo-induced reactions provide a unique pathway for the transformation of this compound derivatives. semanticscholar.orgmdpi.comrsc.orgacs.org Irradiation of these compounds can lead to the formation of reactive intermediates that can undergo various subsequent reactions. For example, the irradiation of 2,3-dimethyl-2,3-dihydro-2,3-epoxy-1,4-naphthoquinone generates a carbonyl ylide or a 1,3-diradical, which can be trapped by various olefins in a cycloaddition reaction. rsc.org The nature of the olefin influences the reactivity, with electron-deficient olefins reacting most readily. rsc.org

Furthermore, photochemical reactions of 2,3-dichloro-1,4-naphthoquinone with alkenes can yield cyclobutane adducts through a [2+2] cycloaddition, or other products through a [4+2] cycloaddition followed by elimination and aromatization. semanticscholar.org The photochemical reaction of 1,4-naphthoquinone derivatives with xanthene has also been studied, leading to the formation of hydroquinones and other adducts. oup.com

Catalytic Approaches in Synthesis (e.g., Metal-Free, N-Heterocyclic Carbene Organocatalysis)

Modern synthetic strategies for the derivatization of this compound increasingly rely on catalytic methods, including metal-free and organocatalytic approaches, to enhance efficiency, selectivity, and sustainability. rsc.orgacs.orgresearchgate.netorganic-chemistry.orgacs.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations involving 1,4-naphthoquinones. acs.orgresearchgate.netorganic-chemistry.orgacs.orgnih.gov NHC-catalyzed conjugate hydroacylation of 1,4-naphthoquinones with aldehydes allows for the synthesis of monoacylated 1,4-dihydroxynaphthalene (B165239) derivatives, which are important intermediates for highly substituted 1,4-naphthoquinone derivatives. acs.org High regioselectivity can be achieved in these reactions when starting with non-symmetrical quinones. acs.org Another application of NHC catalysis is the intramolecular Stetter reaction, which enables a transition-metal-free cross-dehydrogenative coupling to provide 2-aryl naphthoquinones. organic-chemistry.org NHCs can also catalyze [3+3] annulation reactions of enals with aminonaphthoquinones for the synthesis of functionalized aza-anthraquinones. researchgate.net

Metal-free catalytic systems offer an attractive alternative to traditional metal-catalyzed reactions. For example, a metal-free, base-promoted sp2 C–H functionalization has been developed for the sulfonamidation of 1,4-naphthoquinones using sulfonyl azides. rsc.org This reaction proceeds via a [3+2] cycloaddition followed by ring-opening and nitrogen elimination. rsc.org

The following table highlights some catalytic approaches in the synthesis of 1,4-naphthoquinone derivatives:

| Catalytic System | Reaction Type | Product Type |

| N-Heterocyclic Carbene (NHC) | Conjugate Hydroacylation | Monoacylated 1,4-dihydroxynaphthalenes |

| N-Heterocyclic Carbene (NHC) | Intramolecular Stetter Reaction | 2-Aryl naphthoquinones |

| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | Functionalized Aza-anthraquinones |

| Base-promoted (Metal-free) | Sulfonamidation | Sulfonamidation products of 1,4-naphthoquinones |

Strategies for Derivatization and Analogue Synthesis

Regioselective and Stereoselective Synthetic Control

Achieving regioselective and stereoselective control is paramount in the synthesis of complex derivatives and analogues of this compound, as the biological activity of these compounds is often highly dependent on their three-dimensional structure.

Regioselectivity is a key challenge in the functionalization of unsymmetrical naphthoquinones. In Diels-Alder reactions, the directing effects of substituents on the naphthoquinone ring play a crucial role in determining the regiochemical outcome of the cycloaddition. acs.org For example, the use of chiral auxiliaries can induce high diastereofacial reactivity, leading to the formation of a single cycloadduct. rsc.org Anionic annulation reactions of 3-nucleofugalphthalides with acrylate-appended sugars have been developed as an efficient and regioselective route to naphthoquinone/naphthoquinol-carbohydrate hybrids. nih.gov

Stereoselectivity is critical when introducing new chiral centers. The [2+2] photocycloaddition of 1,4-naphthoquinone with alkenes can be stereospecific. mdpi.com For instance, the cycloaddition of a carbonyl ylide generated from the photolysis of 2,3-dimethyl-2,3-dihydro-2,3-epoxy-1,4-naphthoquinone to cis- and trans-but-2-ene proceeds stereospecifically. rsc.org In another example, the reaction of 2-chloro-3-methyl-1,4-naphthoquinone with the anion of ethyl cyanoacetate leads to a mixture of two epimeric cyclopropane compounds. rsc.org

Catalytic methods are increasingly employed to achieve high levels of stereocontrol. For example, N-heterocyclic carbene-catalyzed enantioselective annulation reactions have been developed for the synthesis of chiral dihydropyridones. researchgate.net

Tailoring of Functional Groups for Modulated Reactivity

The chemical and biological reactivity of the this compound scaffold is not static; it can be meticulously fine-tuned through the strategic introduction and modification of functional groups. This tailoring process allows for the modulation of the molecule's electronic properties, steric profile, and physicochemical characteristics, such as polarity and solubility. By altering these fundamental attributes, chemists can enhance or attenuate the compound's inherent reactivity, directing its behavior in both chemical reactions and biological systems. The partially saturated ring in this compound provides a unique platform that, while maintaining the crucial quinone redox core, offers different avenues for functionalization compared to its fully aromatic parent, 1,4-naphthoquinone.

The performance of biochemical functions is directly related to the functional groups attached to the 1,4-naphthoquinone framework. researchgate.net The introduction of specific substituents can amplify biological activity against numerous targets. researchgate.net For instance, the high electrophilicity of the naphthoquinone core enables it to form covalent bonds with various nucleophilic agents, a property that can be precisely controlled by the existing substituents. mdpi.com

Strategic Functionalization via Nucleophilic Substitution

A primary strategy for functionalizing the naphthoquinone ring system involves nucleophilic substitution reactions, often utilizing halogenated precursors such as 2,3-dichloro-1,4-naphthoquinone. This versatile starting material serves as a key building block for introducing a wide array of functional groups at the C-2 and C-3 positions. researchgate.net The reactivity of the chloro-substituents allows for their displacement by various nitrogen, oxygen, and sulfur-based nucleophiles, leading to a diverse library of derivatives with tailored properties.

Research has demonstrated the synthesis of numerous derivatives by reacting 2,3-dichloro-1,4-naphthoquinone with different nucleophiles. For example, using methanol (B129727) as both the solvent and the nucleophile in the presence of triethylamine (Et₃N) yields the corresponding methoxy-substituted product. researchgate.net Similarly, reactions with amines and thiols introduce nitrogen and sulfur-containing moieties, which have been shown to significantly influence the compound's biological profile. researchgate.netresearchgate.net The introduction of nitrogen-containing groups, in particular, is a widely used strategy to enhance the therapeutic potential of naphthoquinones. nih.gov

Table 1: Synthesis of Functionalized Naphthoquinone Derivatives via Nucleophilic Substitution Data derived from studies on 2,3-dichloro-1,4-naphthoquinone as a precursor.

| Entry | Nucleophile | Reagents/Conditions | Product Functional Group | Yield (%) | Reference |

| 1 | 2-Ethanolamine | Et₃N, Diethyl ether | -NHCH₂CH₂OH | 46 | researchgate.net |

| 2 | 2-Ethanolamine | Methanol (solvent), Excess nucleophile | -NHCH₂CH₂OH | 89 | researchgate.net |

| 3 | Methanol | Et₃N, Methanol | -OCH₃ | 81 | researchgate.net |

| 4 | 1,2-Ethanedithiol | Et₃N, Heat | Dithiane ring fused at C2-C3 | - | researchgate.net |

Modulation of Redox and Biological Reactivity

The functional groups introduced onto the this compound framework directly impact its reactivity. Electron-donating groups, such as methoxy (B1213986) (-OCH₃), can alter the redox potential of the quinone system, reducing its redox activity compared to electron-withdrawing groups like chloro (-Cl). This modulation is critical as the mechanism of action for many naphthoquinone derivatives involves their ability to undergo redox cycling and generate reactive oxygen species (ROS), a key factor in their anticancer and antimicrobial effects. nih.gov

The synthesis of novel derivatives with epoxy, sulfonyl, and dimethoxy groups has been shown to induce apoptosis in cancer cells through ROS-modulated signaling pathways. nih.gov Specifically, compounds like 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (EPDMNQ) and its nonylsulfonyl analogue (ENDMNQ) were developed to enhance anti-tumor activity. nih.gov Their efficacy highlights how combining multiple functional groups—an epoxide for ring-opening reactions, a sulfonyl group for electronic modulation, and methoxy groups for tuning redox potential—can lead to potent and selective biological activity.

Furthermore, the steric and polar nature of substituents can influence a derivative's interaction with biological targets and its ability to cross cell membranes. brieflands.com For instance, derivatives that are highly polar may exhibit poor permeability through lipophilic cell membranes, reducing their cytotoxic effects. brieflands.com In contrast, the introduction of specific amino groups can lead to derivatives that intercalate with DNA, a mechanism of action that contributes to their antitumor properties. nih.gov

Table 2: Impact of Functional Groups on the Reactivity and Biological Activity of Naphthoquinone Derivatives

| Derivative Class | Key Functional Group(s) | Modulated Property/Reactivity | Observed Effect | Reference |

| Chloro-derivatives | Chlorine | Increased melting point, Electron-withdrawing | Enhanced stability, Precursor for substitution | |

| Methoxy-derivatives | Methoxy | Reduced redox activity | Moderate anticancer activity | |

| Epoxy-sulfonyl-derivatives | Epoxide, Sulfonyl | ROS generation | Induction of apoptosis in liver cancer cells | nih.gov |

| Amino-derivatives | Amino (e.g., -NHR) | Nucleophilicity, Basicity | Enhanced antibacterial and antifungal activity | researchgate.net |

| Thio-derivatives | Thiol/Thioether | Nucleophilicity | Increased melting point, Potential for unique biological interactions | |

| Dithiane-fused derivatives | Dithiane ring | Steric bulk, Altered ring planarity | Cytotoxic against various cancer cell lines (IC₅₀ in µM range) | researchgate.net |

Advanced Investigations into Biological Activities and Molecular Mechanisms

Anticancer and Antitumor Efficacy of 2,3-Dihydro-1,4-naphthoquinone Derivatives

The 1,4-naphthoquinone (B94277) scaffold is a core component of many natural and synthetic compounds demonstrating significant pharmacological properties, including anticancer activity. brieflands.comnih.gov Researchers have synthesized and investigated numerous derivatives of this structure to enhance efficacy and explore novel mechanisms of action against various cancer types. nih.govsemanticscholar.org

Derivatives of this compound have demonstrated considerable cytotoxic effects across a wide spectrum of human cancer cell lines. The introduction of different functional groups to the naphthoquinone core significantly influences their biological activity and potency. researchgate.net

For instance, two novel derivatives, 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (EPDMNQ) and 2,3-dihydro-2,3-epoxy-2-nonylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (ENDMNQ), effectively inhibited the proliferation of liver cancer cell lines, including Hep3B, HepG2, and Huh7. nih.govnih.gov These same compounds also significantly inhibited the viability of lung cancer cell lines. nih.gov Another derivative, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ), showed potent antitumor activity against both androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cells. nih.gov

Synthetic hybrids combining 2,3-dichloro-1,4-naphthoquinone with thymidine (B127349) derivatives have proven cytotoxic against squamous cancer cell lines (SCC-9, SCC-25) and submandibular gland cancer (A-253). mdpi.com Further studies have shown that 2-amino-1,4-naphthoquinone derivatives and 2-phenylamino-3-acyl-1,4-naphthoquinones possess inhibitory activities against cell lines such as A549 (lung), K562 (leukemia), PC-3 (prostate), MCF-7 (breast), and T24 (bladder). mdpi.commdpi.com Additionally, a series of 2,3-diyne-1,4-naphthoquinone derivatives were evaluated as potential cytotoxic agents against human ovarian adenocarcinoma (OVCAR-8), metastatic prostate cancer (PC-3M), and bronchoalveolar lung carcinoma (NCI-H358M), showing satisfactory results for inhibiting cell growth. researchgate.net

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.govrsc.org Studies on DCDMNQ, for example, revealed that it preferentially induced apoptosis in androgen-independent prostate cancer cells over androgen-dependent lines in a time-dependent manner. nih.gov Similarly, novel 2-heteroaryl and 2,3-diheteroaryl-1,4-naphthoquinones were found to be potent inducers of apoptosis in human cervical carcinoma (HeLa) cells. rsc.org The pro-apoptotic activity of these compounds is often mediated through a combination of intracellular events, including the generation of reactive oxygen species, disruption of mitochondrial function, and modulation of key signaling pathways. nih.govacs.org

A recurring theme in the mechanism of action for 1,4-naphthoquinone derivatives is the generation of reactive oxygen species (ROS). mdpi.comnih.gov The conjugated electron system of the naphthoquinone core can participate in redox cycling, leading to the production of superoxide (B77818) radicals and other ROS. nih.gov This increase in intracellular ROS disrupts the cellular redox balance, causing oxidative stress, which in turn damages cellular components and triggers apoptotic cell death. mdpi.com

The derivatives EPDMNQ and ENDMNQ were shown to significantly increase ROS levels in liver and lung cancer cells. nih.govnih.govnih.gov The critical role of ROS in this process was confirmed by experiments using the ROS inhibitor N-acetyl-L-cysteine (NAC), which blocked the apoptosis induced by these compounds. nih.govresearchgate.net Similarly, two other derivatives, 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) and 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ), were found to induce apoptosis in gastric cancer cells through a ROS-dependent mechanism. nih.gov

The accumulation of ROS often leads to the disruption of mitochondrial function, a key event in the intrinsic pathway of apoptosis. mdpi.com Naphthoquinone derivatives have been shown to reduce the mitochondrial membrane potential (ΔΨm), which results in the release of pro-apoptotic factors like cytochrome C into the cytosol. nih.govmdpi.commdpi.com

In studies with EPDMNQ and ENDMNQ, their induction of apoptosis was accompanied by depolarization of the mitochondrial membrane. nih.gov This mitochondrial stress leads to the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. mdpi.com Treatment with these derivatives significantly increased the levels of the pro-apoptotic protein Bax and the active, cleaved forms of caspase-3 and PARP, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Similar activation of cleaved-caspase-3 and cleaved-PARP was observed in gastric cancer cells treated with BQ and OQ. nih.gov Furthermore, studies on 2-hydroxy-1,4-naphthoquinone (B1674593) thiol derivatives confirmed that their induced cell death in SCC-9 cells involved caspase activity. acs.org

The cellular stress induced by this compound derivatives triggers responses from several critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK), Akt, and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are frequently modulated by these compounds. nih.govnih.govnih.gov

Treatment of liver cancer cells with EPDMNQ and ENDMNQ led to the upregulation of the pro-apoptotic p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, while simultaneously downregulating the pro-survival Extracellular signal-Regulated Kinase (ERK) and STAT3 pathways. nih.govnih.gov In lung cancer cells, these derivatives increased the phosphorylation of p38 and JNK, while decreasing the phosphorylation of ERK, Akt, and STAT3. nih.gov Importantly, these effects on signaling pathways were shown to be mediated by ROS, as they were reversed by the ROS inhibitor NAC. nih.govnih.gov A similar pattern of MAPK and STAT3 modulation was observed in gastric cancer cells treated with related naphthoquinone derivatives. nih.govjst.go.jp

Beyond the induction of apoptosis via oxidative stress, certain this compound derivatives have been found to interact with other specific molecular targets and pathways crucial for cancer cell survival and proliferation.

Some derivatives have been designed as potential inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is critical for the stability and function of many proteins involved in cancer progression. brieflands.com Other research has focused on the mammalian target of rapamycin (B549165) (mTOR), a key regulator of tumor metabolism. A study on 2-phenylamino-3-acyl-1,4-naphthoquinones found that a lead compound significantly reduced the expression of mTOR in prostate cancer cells, with molecular docking studies suggesting a potential direct inhibitory effect on the mTOR protein. mdpi.com

Additionally, some 1,4-naphthoquinone derivatives have been identified as inhibitors of topoisomerases, enzymes that are essential for managing DNA topology during replication and are common targets for chemotherapy. nih.govmdpi.com In a distinct mechanism, a novel 2-amino-1,4-naphthoquinone derivative was found to induce cell death in A549 lung cancer cells by promoting autophagy through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. mdpi.com

DNA Intercalation Studies

As DNA is a primary target for many cytotoxic compounds, understanding the interaction between naphthoquinones and DNA is crucial. nih.gov Studies utilizing Raman and linear dichroism spectroscopy have provided insights into the binding of 1,4-naphthoquinone to DNA. nih.gov

The results from these spectroscopic methods suggest that 1,4-naphthoquinone intercalates into the DNA structure. nih.gov This intercalation leads to a conformational change in the DNA, specifically a transition from the B-form to the A-form. nih.gov Raman spectroscopy indicated that the interaction involves the interruption of stacking interactions, with 1,4-naphthoquinone binding to adenine (B156593) residues in the DNA. nih.gov Changes in the intensity of specific bands in the Raman spectra pointed to the disruption of hydrogen bonds in both guanine-cytosine (GC) and adenine-thymine (AT) pairs. nih.gov Linear dichroism spectroscopy further confirmed the intercalation, with the extent of intercalation for 1,4-naphthoquinone being greater than that of plumbagin (B1678898) but less than that of lawsone, binaphthoquinone, and juglone. nih.gov

Antimicrobial Properties and Related Mechanisms

The 1,4-naphthoquinone scaffold is a promising framework for the development of new antibacterial agents. nih.gov A series of naphthoquinone hybrids incorporating phenylamino-phenylthio moieties has been synthesized and evaluated for their antibacterial potency against a range of bacterial strains. nih.gov

These compounds demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) generally ranging from 15.6 µg/mL to 500 µg/mL. nih.gov The antibacterial activity was assessed against five bacterial strains: Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov The mechanism of action for selected potent compounds (5a, 5f, and 5x) was investigated and found to involve the generation of intracellular reactive oxygen species (ROS), leading to apoptotic cell death in the bacteria. nih.gov

| Bacterial Strain | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 15.6 - 500 | nih.gov |

| Listeria monocytogenes | 15.6 - 500 | nih.gov |

| Escherichia coli | 15.6 - 500 | nih.gov |

| Pseudomonas aeruginosa | 15.6 - 500 | nih.gov |

| Klebsiella pneumoniae | 15.6 - 500 | nih.gov |

This table outlines the antibacterial spectrum and efficacy of synthesized 1,4-naphthoquinone hybrids.

The development of various 1,4-naphthoquinone derivatives, often starting from 2,3-dichloro-1,4-naphthoquinone, has yielded compounds with a broad range of biological activities, including antibacterial effects. semanticscholar.orgnih.gov

Antifungal Activity

Derivatives of 1,4-naphthoquinone have demonstrated notable antifungal properties. Specifically, 2,3-dibromo-1,4-naphthoquinone (B88232) (2,3-DBNQ) has shown significant efficacy against various fungi of clinical relevance, including opportunistic yeasts and dermatophytes. nih.govresearchgate.net Studies have determined its minimum inhibitory concentrations (MICs) against several fungal strains, highlighting its potential as a potent antifungal agent. nih.govnih.gov The primary mechanism of action for 2,3-DBNQ appears to involve the disruption of fungal membrane permeability, which leads to the leakage of essential intracellular components such as nucleotides. researchgate.net

Research has confirmed the broad-spectrum antifungal capabilities of naphthoquinones against fungi that are significant to human health. nih.govresearchgate.net For instance, 2,3-DBNQ exhibited fungicidal effects against multiple tested strains, indicating its promise for the development of new antifungal treatments. researchgate.net

Table 1: Antifungal Activity of 2,3-dibromo-1,4-naphthoquinone (2,3-DBNQ) Against Various Fungal Species

| Fungal Species | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Candida species | <1.56 - 6.25 |

| Dermatophytes | <1.56 |

| Cryptococcus neoformans complex | 0.19 |

| Cryptococcus gattii complex | 0.19 |

This table presents the Minimum Inhibitory Concentration (MIC) values of 2,3-dibromo-1,4-naphthoquinone (2,3-DBNQ) against different fungal species, indicating its potent antifungal activity.

Antiviral Effects

Naphthoquinone derivatives have been recognized for their potential antiviral activities against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza. nih.govnih.govresearchgate.net

Herpes Simplex Virus (HSV): One synthetic naphthoquinone, 2-hydroxy-3-(2-thienyl)-1,4-naphthoquinone (AN-06), has shown significant anti-HSV-1 activity with low cytotoxicity. nih.gov This compound was found to reduce the viral titer and interfere with the viral attachment and penetration stages. nih.gov Further investigation revealed that AN-06's antiviral action is linked to the inhibition of Na+, K+ ATPase (NKA), an enzyme that sees increased activity during HSV-1 infection. nih.gov Encapsulating aminomethylnaphthoquinone derivatives in liposomes has been shown to control both early and late phases of HSV-1 replication. nih.gov

Human Immunodeficiency Virus (HIV): Certain synthetic 1,4-naphthoquinone derivatives have exhibited exceptionally potent inhibition of HIV-1 reverse transcriptase (RT) in vitro. researchgate.net Some of these compounds showed 91–100% inhibition of the HIV-1 RT enzyme at a concentration of 100 μg/mL. researchgate.net

Inhibition of Biofilm Formation

The ability of 1,4-naphthoquinone to inhibit the formation of bacterial biofilms has been a subject of recent research. Biofilms are communities of microorganisms encased in a self-produced matrix, which can confer resistance to antibiotics. One study investigated the combined effect of 1,4-naphthoquinone and tryptophan on inhibiting biofilm formation by Staphylococcus aureus. nih.gov

The combination of these two compounds was found to significantly inhibit biofilm formation by reducing the cell surface hydrophobicity of the bacteria by approximately 49%. nih.govresearchgate.net This approach also proved effective in disintegrating pre-existing biofilms by about 70% without exhibiting direct antimicrobial activity. nih.govresearchgate.net Another study highlighted that certain 2-hydroxy-3-phenylsulfanylmethyl- nih.govnih.gov-naphthoquinones can inhibit biofilm formation in Pseudomonas aeruginosa, with one compound showing a better profile than the antibiotic ciprofloxacin. fao.org

Anti-inflammatory and Immunomodulatory Effects

Naphthoquinone derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. Lawsone (2-hydroxy-1,4-naphthoquinone), for example, has been shown to possess anti-arthritic properties in preclinical models of rheumatoid arthritis. frontiersin.orgnih.gov

Treatment with Lawsone was found to reduce the expression of several inflammatory markers, including vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-3 (MMP-3), nuclear factor-kappa B (NF-κB), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). frontiersin.orgnih.gov Additionally, levels of prostaglandin (B15479496) E2 (PGE2) were also reduced. frontiersin.orgnih.gov

Other naphthoquinones, such as 3,5,8-trihydroxy-6-methoxy-2-(5-oxohexa-1,3-dienyl)-naphthanthene-1,4-dione (3,5,8-TMON), have been shown to inhibit the activity of the transcription factor NF-κB and the production of nitric oxide (NO) and IL-6 in response to lipopolysaccharide (LPS) stimulation. nih.govresearchgate.net This suggests a potent anti-inflammatory activity. scispace.com

Table 2: Effect of Lawsone on Inflammatory Markers in a Pre-clinical Model of Rheumatoid Arthritis

| Inflammatory Marker | Effect of Lawsone Treatment |

|---|---|

| VEGF | Reduced Expression |

| TNF-α | Reduced Expression |

| MMP-2 | Reduced Expression |

| MMP-3 | Reduced Expression |

| NF-κB | Reduced Expression |

| IL-1β | Reduced Expression |

| IL-6 | Reduced Expression |

| PGE2 | Reduced Levels |

This table summarizes the inhibitory effects of Lawsone on the expression and levels of key inflammatory markers, demonstrating its anti-inflammatory and immunomodulatory potential.

Neuroprotective Potentials

1,4-Naphthoquinones have emerged as a class of compounds with significant neuroprotective effects, showing potential in models of neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.netnih.gov Their protective mechanisms are often attributed to their antioxidant and anti-inflammatory properties. nih.govmdpi.com

Studies have shown that certain synthetic 1,4-naphthoquinone derivatives can protect neuronal cells from the cytotoxic effects of neurotoxins such as paraquat, 6-hydroxydopamine (6-OHDA), and rotenone. nih.govnih.govmdpi.com This protection is associated with the suppression of oxidative stress, a decrease in the formation of reactive oxygen species (ROS) and nitric oxide, and the normalization of mitochondrial function. nih.govmdpi.com Specifically, these compounds can help restore the mitochondrial membrane potential that is often compromised by neurotoxins. nih.gov

Furthermore, some naphthoquinone derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of Parkinson's disease. researchgate.net For instance, the derivative 2,3,6-trimethyl-1,4-naphthoquinone was found to be a reversible competitive inhibitor of MAO-B. researchgate.net Other research has shown that certain naphthoquinone and anthraquinone (B42736) derivatives can inhibit the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's disease. researchgate.net

Antioxidant Activity and Redox Cycling

The antioxidant activity of 1,4-naphthoquinones is a key aspect of their biological effects. This activity is closely linked to their ability to undergo redox cycling, a process involving the cyclic reduction and subsequent auto-oxidation of the compound. nih.gov This process can lead to the generation of reactive oxygen species (ROS), which, depending on the cellular context, can have either detrimental or signaling effects. nih.gov

The interaction of naphthoquinones with cellular components, particularly thiols like glutathione (B108866) (GSH), is a critical part of their redox activity. nih.gov For example, 2,3-dichloro-1,4-naphthoquinone (CNQ) can deplete mitochondrial thiol groups, leading to a state of oxidative stress. nih.gov A proposed redox cycling mechanism involves the interaction between mitochondrial thiols, CNQ, and oxygen, which can lower the mitochondrial glutathione pool and make the mitochondria more susceptible to damage from oxygen radicals. nih.gov

Conversely, the antioxidant properties of some naphthoquinones are highlighted by their ability to scavenge free radicals. researchgate.net

Superoxide Radical Scavenging Capabilities

The ability of 1,4-naphthoquinones to interact with superoxide radicals (O₂·⁻) is a specific and important aspect of their antioxidant activity. This interaction is often tied to their redox cycling capabilities. For instance, certain quinone reductases can reduce naphthoquinones, leading to the formation of semiquinone radicals. nih.gov These semiquinones can then react with molecular oxygen to produce superoxide radicals. nih.gov

However, some studies have also investigated the direct scavenging of superoxide radicals by naphthoquinone derivatives. Research indicates that compounds containing hydroxyl groups attached to the quinone moiety generally exhibit higher antioxidant activity. researchgate.net The process of redox cycling, as seen with compounds like lawsone in the presence of the hypoxanthine/xanthine oxidase system, can lead to an increased rate of cytochrome c reduction, a process partially inhibited by superoxide dismutase, suggesting the involvement of superoxide radicals. researchgate.net

Role as Redox Mediators in Biological Systems

The 1,4-naphthoquinone scaffold is a key pharmacophore that imparts significant redox activity to its derivatives. In biological systems, these compounds can act as redox mediators, engaging in a process known as redox cycling. nih.gov This process involves the sequential reduction and oxidation of the quinone molecule. nih.gov Within a cell, 1,4-naphthoquinone derivatives can be reduced by enzymes such as NADPH-cytochrome P450 reductase, accepting one or two electrons to form semiquinone or hydroquinone (B1673460) species, respectively. nih.govresearchgate.net

These reduced forms can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide. nih.govmdpi.com This futile cycle of reduction and oxidation can lead to a state of oxidative stress within the cell. nih.gov The continuous generation of ROS can overwhelm the cell's antioxidant defenses, leading to damage of crucial biomolecules such as DNA, proteins, and lipids. nih.govresearchgate.net For instance, the compound 2,3-dichloro-1,4-naphthoquinone has been shown to induce a dose-dependent depletion of sulfhydryl groups in mitochondria, indicative of oxidative stress through redox cycling. nih.govsigmaaldrich.com The interaction with mitochondrial components, such as the electron transport chain, further highlights their role as potent redox mediators. nih.gov This ability to disrupt cellular redox homeostasis is a fundamental aspect of the biological activity of many 1,4-naphthoquinone derivatives. nih.govresearchgate.net

Antiparasitic Activities

The 1,4-naphthoquinone core is a prominent feature in a variety of compounds exhibiting significant antiparasitic properties. This activity is largely attributed to their ability to interfere with vital biochemical pathways within the parasites.

Derivatives of 1,4-naphthoquinone have been extensively investigated for their potent antimalarial effects against Plasmodium falciparum, including multidrug-resistant strains. jst.go.jpresearchgate.net A notable example is atovaquone, a synthetic 2-hydroxy-1,4-naphthoquinone derivative, which targets the parasite's mitochondrial electron transport chain by inhibiting the cytochrome bc1 complex. nih.govjst.go.jp This disruption of a critical energy-generating pathway is a key mechanism of its antimalarial action. nih.gov

Research has focused on synthesizing novel derivatives to enhance efficacy and overcome resistance. nih.gov For example, a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives demonstrated significant in vitro activity against P. falciparum. jst.go.jp The introduction of various side chains at the 3-position of the naphthoquinone skeleton has been a successful strategy in developing potent antimalarial agents. jst.go.jpresearchgate.net Studies on 1,2,3-triazole-2-amino-1,4-naphthoquinone derivatives have also identified compounds with submicromolar IC50 values against P. falciparum, indicating their potential as lead molecules for new antimalarial drugs. nih.gov The ultrastructural changes observed in parasites treated with these compounds include cytoplasmic degradation and loss of membrane integrity, further highlighting their potent antimalarial effects. nih.gov

| Compound Type | Target | Observed Activity | Reference |

|---|---|---|---|

| 3-Substituted-2-hydroxy-1,4-naphthoquinones | Plasmodium falciparum (K1, multidrug-resistant) | IC50 values ranging from 0.77 to 4.05 µg/mL. | jst.go.jp |

| 1,2,3-Triazole-2-amino-1,4-naphthoquinones | Plasmodium falciparum | IC50 values in the submicromolar range (e.g., 0.8 µM). | nih.gov |

| 2-Hydroxy-3-alkyl-1,4-naphthoquinones | Plasmodium lophurae | High in vitro antirespiratory activity. | nih.gov |

The antiparasitic spectrum of 1,4-naphthoquinone derivatives extends to antitrypanosomal and molluscicidal activities. Several derivatives have shown promising efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei rhodesiense, which causes African trypanosomiasis. plos.orgrug.nl For instance, 2-phenoxy-1,4-naphthoquinone exhibited a potent ED50 of 80 nM against T. b. rhodesiense. plos.orgrug.nl The mechanism of action is often multifactorial, involving the inhibition of essential parasitic enzymes and the generation of oxidative stress through redox cycling. plos.orgrug.nl Imido-substituted 1,4-naphthoquinone derivatives have also demonstrated significantly greater potency against T. cruzi than the reference drug nifurtimox. nih.gov

In addition to their effects on protozoan parasites, certain 1,4-naphthoquinone derivatives, such as lawsone (2-hydroxy-1,4-naphthoquinone) and its analogs, are effective molluscicides against snails like Biomphalaria glabrata, which are intermediate hosts for schistosomiasis. nih.govscielo.brscielo.br Compounds like lapachol (B1674495) and its derivatives have demonstrated strong molluscicidal activity against both adult snails and their egg masses. nih.gov The lipophilicity of the substituents on the naphthoquinone ring appears to play a crucial role, with non-polar substituents generally leading to higher molluscicidal activity. scielo.brscielo.br

| Compound | Activity | Target Organism | Key Finding | Reference |

|---|---|---|---|---|

| 2-Phenoxy-1,4-naphthoquinone | Antitrypanosomal | Trypanosoma brucei rhodesiense | ED50 of 80 nM. | plos.orgrug.nl |

| Imido-substituted 1,4-naphthoquinones | Antitrypanosomal | Trypanosoma cruzi | IC50 values ranging from 0.7 µM to 6.1 µM. | nih.gov |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | Molluscicidal | Biomphalaria glabrata | Active against the schistosomiasis vector. | nih.govscielo.br |

| Lapachol | Molluscicidal | Biomphalaria glabrata | Strong activity against adult snails (LD90 < 10 ppm) and egg masses (LD90 < 0.2 ppm). | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding the relationship between the chemical structure of 1,4-naphthoquinone derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

The nature and position of substituents on the 1,4-naphthoquinone ring significantly influence the biological activity. nih.gov For instance, the introduction of amino groups into the 1,4-naphthoquinone structure has been shown to enhance anticancer, antibacterial, and antiparasitic activities. redalyc.org In the context of antiproliferative activity, ortho-naphthoquinones containing a phenolic hydroxyl group exhibited greater activity than those without. nih.gov

For molluscicidal activity, derivatives with non-polar substituents generally show the highest efficacy. scielo.br The substitution pattern also affects the mechanism of action. For example, while some derivatives primarily act through redox cycling, others may also exhibit alkylating properties, allowing them to form covalent bonds with nucleophilic groups in proteins and other biomolecules. nih.gov The strategic placement of electron-donating or electron-withdrawing groups can modulate the electronic properties of the quinone ring, thereby influencing its reactivity and biological profile. semanticscholar.orgmdpi.com

The biological activity of many 1,4-naphthoquinone derivatives is intrinsically linked to their redox properties. nih.gov The ease with which these compounds can be reduced to form semiquinone radicals is a key determinant of their ability to generate ROS and induce oxidative stress. nih.gov Cyclic voltammetry is a technique used to measure the standard redox potentials (E°) of these compounds, providing a quantitative measure of their electron-accepting ability. nih.gov

QSAR studies have established a correlation between the redox potentials of 1,4-naphthoquinone derivatives and their cytotoxic effects. nih.gov For certain series of compounds, a definite relationship has been found between their redox potentials and their inhibitory effects on cancer cell lines. nih.gov Generally, compounds that are more easily reduced (i.e., have a less negative redox potential) tend to be more potent redox cyclers and exhibit higher biological activity. nih.gov This correlation underscores the importance of the quinone's redox cycling capability in its mechanism of action. nih.gov Hydrophobicity is another critical parameter in QSAR models, often showing a strong correlation with the cytotoxic activities of 1,4-naphthoquinones. nih.govsustech.edu

Modulation of Reactivity with Biological Thiols

Following a comprehensive review of peer-reviewed scientific literature, it has been determined that there is a notable absence of specific research data detailing the modulation of reactivity between This compound and biological thiols such as glutathione or cysteine.

The vast majority of existing research focuses on the reactivity of the oxidized form, 1,4-naphthoquinone , and its derivatives. The chemical structure of 1,4-naphthoquinone features an α,β-unsaturated ketone system, which makes it a reactive Michael acceptor. This structural feature facilitates the nucleophilic addition of biological thiols, a well-documented mechanism leading to the formation of thiol adducts. This reaction is a key aspect of the biological activity and toxicity profile of many naphthoquinones.

However, This compound lacks this critical α,β-unsaturated system due to the saturation of the C2-C3 bond. This fundamental structural difference suggests a significantly altered reactivity profile towards biological thiols compared to its oxidized counterpart. The potential for Michael addition is eliminated, and while other reaction pathways might exist, they are not documented in the available scientific literature.

Consequently, without specific studies on this compound, it is not possible to provide detailed research findings or construct data tables regarding its reactivity with biological thiols as requested. The molecular mechanisms and specific outcomes of such interactions remain an uninvestigated area of research.

Advanced Characterization and Computational Modeling of 2,3 Dihydro 1,4 Naphthoquinone and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for determining the molecular structure of 2,3-dihydro-1,4-naphthoquinone. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained. While comprehensive experimental data for the parent this compound is not extensively reported in publicly accessible literature, the characteristic spectral features can be inferred from its structure and comparison with closely related analogues.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The four protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The four aliphatic protons at the C2 and C3 positions, being equivalent, would likely produce a singlet in the upfield region (around δ 2.5-3.5 ppm). This contrasts with its aromatic counterpart, 1,4-naphthoquinone (B94277), which shows a characteristic singlet for the quinone protons around δ 6.9-7.1 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all ten carbon atoms. The carbonyl carbons (C1 and C4) are expected to resonate at the most downfield region (δ 180-200 ppm) due to their deshielding environment. The carbons of the aromatic ring would produce signals in the δ 120-140 ppm range. The aliphatic carbons (C2 and C3) would be found significantly upfield. For comparison, in the derivative 2,3-dichloro-2,3-dihydronaphthalene-1,4-dione, the C2/C3 carbons have been reported, providing an insight into the chemical environment of the saturated ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H on Aromatic Ring | 7.0 - 8.5 | - |

| H2 / H3 | 2.5 - 3.5 | - |

| C1 / C4 (C=O) | - | 180 - 200 |

| Aromatic Carbons | - | 120 - 140 |

| C2 / C3 | - | 30 - 40 |

Note: These are estimated values based on general principles and data from related compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) groups.

Key expected vibrational frequencies include:

C=O Stretching: A strong, sharp peak is expected in the region of 1650-1700 cm⁻¹. This is characteristic of conjugated ketone carbonyl groups. For comparison, the parent 1,4-naphthoquinone exhibits a strong C=O stretching vibration around 1660-1680 cm⁻¹.

C=C Stretching: Absorptions corresponding to the aromatic ring are expected between 1450 and 1600 cm⁻¹.

C-H Stretching: Signals for aromatic C-H bonds would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydro portion of the ring would be observed just below 3000 cm⁻¹.

C-H Bending: Aliphatic C-H bending vibrations would be seen around 1450 cm⁻¹.

Public databases indicate the availability of vapor-phase IR spectra for this compound, confirming its characterization by this method. nih.gov

Table 2: Characteristic IR Absorption Bands for Naphthoquinones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₈O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Molecular Ion Peak: The calculated molecular weight is 160.17 g/mol , so the molecular ion peak would appear at m/z 160. nih.gov

Fragmentation Pattern: A common fragmentation pathway for quinones is the loss of one or two molecules of carbon monoxide (CO, 28 Da). Therefore, fragment ions at m/z 132 (M-CO)⁺ and m/z 104 (M-2CO)⁺ would be expected. The peak at m/z 104 would correspond to a dihydropentalene cation, a common fragment in the mass spectra of naphthoquinones.

Public databases confirm that GC-MS data is available for this compound. nih.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 160 | [C₁₀H₈O₂]⁺ (Molecular Ion) |

| 132 | [C₉H₈O]⁺ (Loss of CO) |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum is sensitive to the extent of conjugation. The hydrogenation of the C2-C3 double bond in this compound reduces the conjugation of the quinone system compared to 1,4-naphthoquinone.

1,4-Naphthoquinone: The parent compound, 1,4-naphthoquinone, typically displays two main absorption bands: a strong band around 240-260 nm (π→π* transition of the benzenoid system) and a weaker, broad band around 330-340 nm (n→π* transition of the carbonyl groups).

This compound: In the dihydro derivative, the electronic environment is altered. The π→π* transition associated with the aromatic ring would still be present, likely in a similar region (around 250 nm). However, the n→π* transition might be shifted to a shorter wavelength (hypsochromic shift) due to the disruption of the full quinone conjugation.

Table 4: Comparison of UV-Vis Absorption Maxima (λmax) for Naphthoquinones

| Compound | λmax for π→π (nm)* | λmax for n→π (nm)* |

|---|---|---|

| 1,4-Naphthoquinone | ~250 | ~330 |

Electrochemical Characterization

Electrochemical methods are crucial for understanding the redox properties of quinones, which are central to their chemical and biological activities.

Cyclic voltammetry (CV) is the primary technique used to investigate the reduction and oxidation potentials of naphthoquinones. While specific CV data for this compound is not widely published, the behavior of the parent 1,4-naphthoquinone provides a model for understanding its likely electrochemical properties.

Naphthoquinones typically undergo two successive one-electron reductions in aprotic media. The process involves the formation of a semiquinone radical anion, followed by the formation of a dianion.

Q + e⁻ ⇌ Q•⁻ (First reduction to semiquinone)

Q•⁻ + e⁻ ⇌ Q²⁻ (Second reduction to dianion)

The reduction potentials are sensitive to the molecular structure. For 1,4-naphthoquinone, these reduction peaks are well-defined. In the case of this compound, the saturation at the C2-C3 positions would likely make the reduction more difficult, shifting the reduction potentials to more negative values compared to the fully conjugated 1,4-naphthoquinone. Studies on various naphthoquinone derivatives show that the first reduction potential (Epc1) typically falls in the range of -0.7 V to -0.9 V in aprotic solvents like DMF. spectrabase.com The exact potentials for the dihydro derivative would require experimental determination.

Table 5: Representative Cyclic Voltammetry Data for Naphthoquinone Derivatives in Aprotic Media

| Compound | First Reduction Potential (Epc1 vs. Ag/AgCl) | Second Reduction Potential (Epc2 vs. Ag/AgCl) |

|---|---|---|

| Heterocyclic para-naphthoquinones | -0.76 V to -0.87 V | -1.40 V to -1.48 V spectrabase.com |

| 2,3-Dichloro-1,4-naphthoquinone | -0.16 V | -0.84 V |

Note: Potentials are highly dependent on solvent, electrolyte, and reference electrode.

Determination of Reduction and Oxidation Potentials

The redox behavior of 1,4-naphthoquinones is fundamental to their biological activity, often involving their ability to accept one or two electrons. mdpi.com The reduction and oxidation potentials of these compounds are key parameters in understanding their reactivity and are commonly determined using electrochemical methods such as cyclic voltammetry (CV).